5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while 5-difluoromethyl derivatives are predominantly formed in trifluoroacetic acid . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles reacting with the difluoromethyl groups or the aromatic ring.
Scientific Research Applications
5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anxiolytic and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C17H14F4N4O |
---|---|
Molecular Weight |
366.31 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H14F4N4O/c1-2-9-3-5-10(6-4-9)22-17(26)12-8-14-23-11(15(18)19)7-13(16(20)21)25(14)24-12/h3-8,15-16H,2H2,1H3,(H,22,26) |
InChI Key |
HFYMTGLEWDEJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F |
Origin of Product |
United States |
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